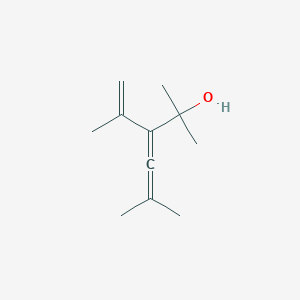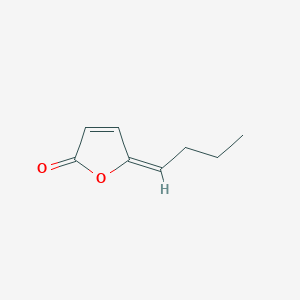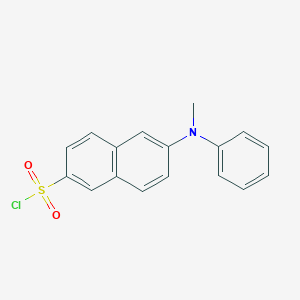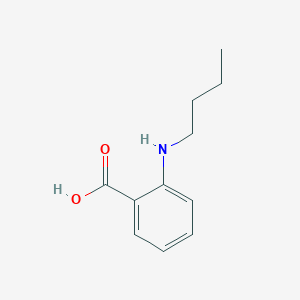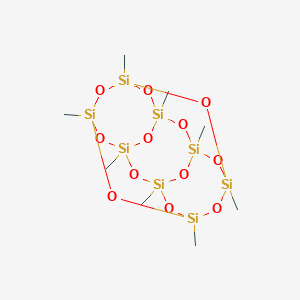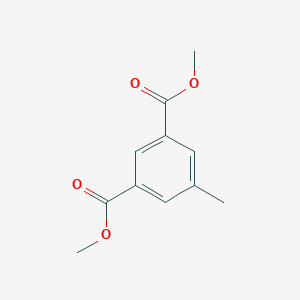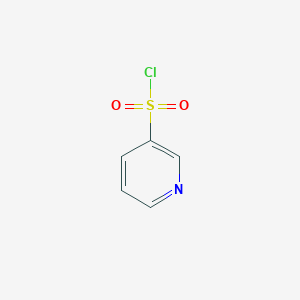
2,3-Dibromo-5-nitropyridine
Vue d'ensemble
Description
2,3-Dibromo-5-nitropyridine is a compound of significant interest in the field of organic chemistry due to its potential applications in various domains such as pharmaceuticals, materials science, and chemical synthesis. It has a molecular weight of 281.89 and is a light-yellow to yellow powder or crystals .
Synthesis Analysis
The synthesis of nitropyridine derivatives, including 2,3-Dibromo-5-nitropyridine, involves a process where pyridine and substituted pyridines react with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .Molecular Structure Analysis
The molecular formula of 2,3-Dibromo-5-nitropyridine is C5H2Br2N2O2 . The InChI code for this compound is 1S/C5H2Br2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H .Chemical Reactions Analysis
The reaction mechanism of nitropyridine derivatives is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
2,3-Dibromo-5-nitropyridine is a light-yellow to yellow powder or crystals . It has a molecular weight of 281.89 and is stored in a refrigerator .Applications De Recherche Scientifique
Organic Synthesis and Chemical Production
2,3-Dibromo-5-nitropyridine serves as an intermediate in organic synthesis and pharmaceutical production. Researchers use it in laboratory experiments and development processes . Its bromine and nitro functional groups make it a versatile building block for creating more complex molecules.
Heterocyclic Chemistry
Synthesis of Nitropyridines: The compound can be synthesized by reacting pyridine or substituted pyridines with N₂O₅ in an organic solvent. This process yields the N-nitropyridinium ion, which further reacts with SO₂/HSO₃⁻ in water to produce 3-nitropyridine (yielding 77%). Notably, the reaction mechanism involves a [1,5] sigmatropic shift, rather than electrophilic aromatic substitution .
Substitution Reactions: 2,3-Dibromo-5-nitropyridine can undergo substitution reactions. For instance:
- Oxidative Substitution : Similar to vicarious substitution, this method also yields 4-substituted-3-nitropyridines .
Computational Chemistry and Simulation
2,3-Dibromo-5-nitropyridine is amenable to computational studies. Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can visualize its behavior and interactions .
Environmental Chemistry
Environmental Fate and Toxicity: Understanding the environmental fate and toxicity of this compound is crucial. Researchers may study its degradation pathways, persistence, and potential impact on ecosystems.
Remediation Strategies: Given its presence as a synthetic intermediate, researchers might explore remediation methods to mitigate its release into the environment.
Safety and Hazards
The compound has been classified as a hazard under the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Nitropyridines, a class of compounds to which 2,3-dibromo-5-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .
Mode of Action
Nitropyridines, in general, are known to undergo reactions with n2o5 in an organic solvent, resulting in the formation of the n-nitropyridinium ion .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, leading to the synthesis of different substituted pyridines .
Result of Action
It is known that nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
Propriétés
IUPAC Name |
2,3-dibromo-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMGYPAEPOYAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360894 | |
| Record name | 2,3-dibromo-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-5-nitropyridine | |
CAS RN |
15862-36-9 | |
| Record name | 2,3-Dibromo-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dibromo-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



